Benzylhydrazine oxalate

説明

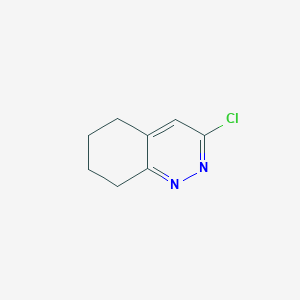

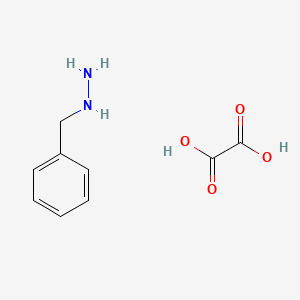

Benzylhydrazine oxalate is an organic chemical compound that is widely used in the field of scientific research and industry. It has a linear formula of C6H5CH2NHNH2 · (COOH)2 and a molecular weight of 212.20 . It was used to study the reactions of bovine serum amine oxidase with benzylhydrazine . It irreversibly inhibits human brain type A and type B monoamine oxidase .

Molecular Structure Analysis

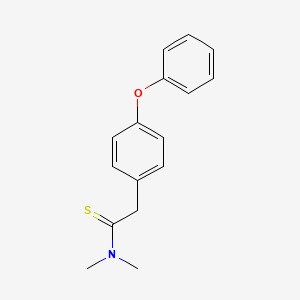

The molecular structure of Benzylhydrazine oxalate is represented by the SMILES stringOC(=O)C(O)=O.NNCc1ccccc1 . This represents the structural formula of the compound, where OC(=O)C(O)=O represents the oxalate ion and NNCc1ccccc1 represents the benzylhydrazine molecule. Physical And Chemical Properties Analysis

Benzylhydrazine oxalate is a solid substance with a melting point of 183-188 °C (dec.) . It has an assay of ≥96.0% .科学的研究の応用

Inhibition of Monoamine Oxidase (MAO)

Benzylhydrazine oxalate has been studied for its inhibitory effects on human brain type A and type B monoamine oxidase (MAO) enzymes . MAOs play a crucial role in the metabolism of neurotransmitters, and their inhibition can have implications for neurological disorders and mental health.

Oxalate Research

Given its oxalate component, this compound could contribute to studies related to dietary oxalates. Oxalates are associated with kidney stone formation, and understanding their metabolism and dietary sources is crucial for managing kidney stone risk .

Biological Studies

Researchers might investigate the effects of benzylhydrazine oxalate on cellular processes, toxicity, and potential therapeutic applications. Its interactions with biological macromolecules (e.g., proteins, nucleic acids) warrant exploration.

While these applications highlight benzylhydrazine oxalate’s potential, further research is essential to fully uncover its diverse roles in scientific contexts. 🌟

作用機序

Target of Action

Benzylhydrazine oxalate primarily targets monoamine oxidase (MAO) , a key enzyme in the human brain . MAO plays a crucial role in the breakdown of monoamines, which are neurotransmitters that transmit signals in the brain.

Mode of Action

Benzylhydrazine oxalate interacts with its target, MAO, by inhibiting its activity . This inhibition is irreversible, meaning that once the compound binds to the enzyme, it permanently deactivates it . This results in an increase in the levels of monoamines in the brain, as their breakdown is reduced.

Biochemical Pathways

The primary biochemical pathway affected by benzylhydrazine oxalate is the monoamine neurotransmitter pathway . By inhibiting MAO, the compound prevents the breakdown of monoamines, leading to their accumulation. This can have downstream effects on various neurological processes, as monoamines are involved in mood regulation, cognition, and other brain functions.

Result of Action

The primary result of benzylhydrazine oxalate’s action is an increase in the levels of monoamines in the brain . This can lead to changes in mood, cognition, and other neurological functions.

Safety and Hazards

Benzylhydrazine oxalate is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Oral . It is harmful if swallowed or in contact with skin . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing .

特性

IUPAC Name |

benzylhydrazine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.C2H2O4/c8-9-6-7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5,9H,6,8H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHUSXHCJLZTEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953940 | |

| Record name | Oxalic acid--benzylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32064-65-6 | |

| Record name | Hydrazine, (phenylmethyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32064-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalic acid--benzylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3124793.png)

![Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3124816.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate](/img/structure/B3124823.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(4-chlorophenyl)carbamate](/img/structure/B3124850.png)

![N,N-dimethyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B3124869.png)

![N,N-dimethyl-4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide](/img/structure/B3124872.png)